molecular formula C14H15N3O5S B2638450 5-(morpholine-4-sulfonyl)-N-(pyridin-3-yl)furan-2-carboxamide CAS No. 1147719-36-5

5-(morpholine-4-sulfonyl)-N-(pyridin-3-yl)furan-2-carboxamide

Cat. No. B2638450
CAS RN: 1147719-36-5
M. Wt: 337.35
InChI Key: FOZUWKKSKIVFMU-UHFFFAOYSA-N
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Description

5-(morpholine-4-sulfonyl)-N-(pyridin-3-yl)furan-2-carboxamide, also known as PFI-3, is a small molecule inhibitor that has been used in scientific research to target epigenetic regulators. PFI-3 is a potent and selective inhibitor of the PRC2 complex, which is responsible for maintaining gene silencing through histone methylation.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Tetrahydroisoquinolinones : Research by Kandinska et al. (2006) explored the synthesis of various tetrahydroisoquinolinones, which included a fragment of pharmacological interest and various pharmacophoric substituents. This synthesis involved transforming the carboxylic acid group of a trans-isomer into cyclic aminomethyl groups, yielding new tetrahydroisoquinolinones (Kandinska, Kozekov, & Palamareva, 2006).

  • Synthesis of Amidines and Their DNA Affinity : A study by Ismail et al. (2004) focused on the synthesis of various diamidines from imidazo[1,2-a]pyridines. These diamidines showed strong DNA affinities, indicating their potential for further biological applications (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

  • Hydrogen Bonding in Proton-Transfer Compounds : Smith et al. (2011) investigated the hydrogen bonding in proton-transfer compounds with 5-sulfosalicylic acid and various aliphatic nitrogen Lewis bases. This study contributes to the understanding of hydrogen-bonding patterns in compounds with similar structural features (Smith, Wermuth, & Sagatys, 2011).

Biological and Pharmacological Activity

  • Antiprotozoal Agents : In the field of antiprotozoal research, Ismail et al. (2004) synthesized a series of diamidines from imidazo[1,2-a]pyridines, showing in vitro and in vivo activity against Trypanosoma and Plasmodium species. These compounds have demonstrated potential as antiprotozoal agents, especially in treating diseases like trypanosomiasis and malaria (Ismail et al., 2004).

  • CDP Reductase Inhibitors and Antineoplastic Activity : Liu et al. (1996) synthesized a series of alkylamino derivatives and other analogues of pyridine-2-carboxaldehyde thiosemicarbazone. These compounds were evaluated as inhibitors of CDP reductase activity and for their cytotoxicity in vitro and antineoplastic activity in vivo against L1210 leukemia, showing potential as cancer therapeutics (Liu, Lin, Cory, Cory, & Sartorelli, 1996).

  • Positive Inotropic Actions in Cardiology : Hagen et al. (1992) investigated the synthesis and in vitro positive inotropic actions of 4-morpholino-5-(4-pyridinyl)pyridine derivatives. These compounds showed potential as cardiotonics, with one derivative demonstrating potency comparable to milrinone, suggesting applications in cardiology (Hagen, Hagen, Krause, & Klauschenz, 1992).

Photophysical and Computational Studies

  • Fluorophore Study : Hagimori et al. (2019) synthesized and studied the photophysical properties of 2-substituted pyridines, including morpholino derivatives. These compounds showed high fluorescence quantum yields in solution and solid state, indicating their use as fluorophores in various applications (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).

properties

IUPAC Name

5-morpholin-4-ylsulfonyl-N-pyridin-3-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5S/c18-14(16-11-2-1-5-15-10-11)12-3-4-13(22-12)23(19,20)17-6-8-21-9-7-17/h1-5,10H,6-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZUWKKSKIVFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(O2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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